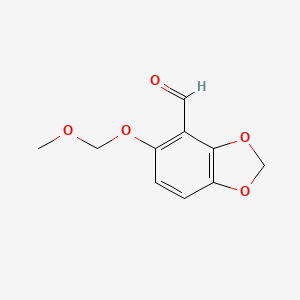

5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a methoxymethoxy group attached to a benzodioxole ring, with an aldehyde functional group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde typically involves the following steps:

Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring through a cyclization reaction. This can be achieved by reacting catechol with formaldehyde in the presence of an acid catalyst.

Introduction of the Methoxymethoxy Group: The methoxymethoxy group is introduced by reacting the benzodioxole intermediate with methoxymethyl chloride in the presence of a base such as sodium hydride.

Formylation: The final step involves the formylation of the benzodioxole derivative to introduce the aldehyde group at the 4-position. This can be achieved using a Vilsmeier-Haack reaction, where the compound is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxymethoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: 5-(Methoxymethoxy)-1,3-benzodioxole-4-carboxylic acid.

Reduction: 5-(Methoxymethoxy)-1,3-benzodioxole-4-methanol.

Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of benzodioxole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain benzodioxole derivatives can effectively combat methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial pathogens. The structure-activity relationship (SAR) of these compounds suggests that modifications in the benzodioxole framework can enhance their antibacterial potency .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have demonstrated that specific benzodioxole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. For example, compounds with methoxy substitutions have shown improved cytotoxic effects against different cancer cell lines .

Organic Synthesis

Synthesis of Complex Molecules

5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as formylation and condensation. These derivatives can subsequently be utilized in synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Reactivity in Multicomponent Reactions

The compound has been employed in multicomponent reactions (MCRs), which are valuable for synthesizing diverse chemical entities efficiently. MCRs involving this compound have led to the development of novel scaffolds with potential biological activities .

Material Science

Polymer Chemistry

In material science, this compound is explored for its potential use in polymer chemistry. Its reactive aldehyde group can participate in polymerization processes, leading to the formation of new polymeric materials with desirable properties such as improved thermal stability and mechanical strength .

Table 1: Antimicrobial Activity of Benzodioxole Derivatives

Table 2: Synthesis Pathways Involving this compound

Mecanismo De Acción

The mechanism of action of 5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Additionally, the methoxymethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparación Con Compuestos Similares

Similar Compounds

5-Methoxy-1,3-benzodioxole-4-carbaldehyde: Lacks the methoxymethoxy group, which may affect its reactivity and biological activity.

5-(Methoxymethoxy)-1,3-benzodioxole-4-methanol:

5-(Methoxymethoxy)-1,3-benzodioxole-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid, impacting its acidity and reactivity.

Uniqueness

5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde is unique due to the presence of both the methoxymethoxy group and the aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by its unique benzodioxole structure which contributes to its biological properties. The molecular formula is C10H12O4, with a molecular weight of approximately 196.2 g/mol. Its structure includes methoxy groups that enhance its solubility and reactivity.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzodioxole derivatives, including this compound.

- Mechanism of Action : The compound's activity against various bacterial strains is attributed to its ability to disrupt cell wall synthesis and inhibit enzymatic functions critical for bacterial survival.

- Case Studies : In a screening campaign, derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) ranging from ≤0.25 µg/mL to >200 µg/mL .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | ≤0.25 - >200 |

| Control (Vancomycin) | MRSA | 1 |

2. Anticancer Activity

Research has also highlighted the potential anticancer effects of benzodioxole derivatives.

- In Vitro Studies : A study involving various benzodioxole derivatives demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells and C6 rat glioma cells. The most promising compound from this series was found to increase early and late apoptosis in these cancer cell lines .

- Mechanistic Insights : The compound was evaluated for its effects on DNA synthesis and mitochondrial membrane potential, indicating that it may induce apoptosis through mitochondrial pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 15 | Apoptosis induction |

| Control (Doxorubicin) | A549 | 0.5 | DNA intercalation |

3. Cytotoxicity Assessment

While evaluating the safety profile of this compound, researchers assessed its cytotoxic effects on normal human embryonic kidney cells (HEK293).

Propiedades

IUPAC Name |

5-(methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-12-5-13-8-2-3-9-10(7(8)4-11)15-6-14-9/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWOEAKDDFHBGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C2=C(C=C1)OCO2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.